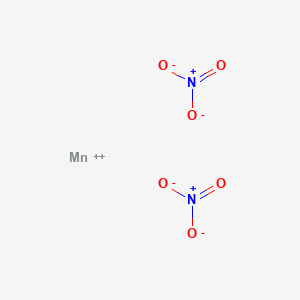

Manganese nitrate

Cat. No. B080959

Key on ui cas rn:

10377-66-9

M. Wt: 178.95 g/mol

InChI Key: MIVBAHRSNUNMPP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06129902

Procedure details

With the object of obtaining active material particles comprising a plurality of metal oxide layers by using 3 or more reaction-deposition vessels connected in series and changing the composition and/or kind of metal salts in respective reaction-deposition stages, and as a specific example, a process for producing a composite oxide of a plurality of metal elements of 3-layer structure wherein the inner layer comprises nickel hydroxide containing manganese as solid solution, the layer of the outside thereof comprises nickel hydroxide containing aluminum as solid solution and the outermost layer (surface layer) comprises nickel hydroxide containing calcium as solid solution is described below. The production apparatus used was of the same structure as that shown in FIG. 4 comprising three reaction-deposition vessels 28, 29 and 30 connected in series, each having a volume of 5 l. First, a 2.2 mol/l aqueous nickel nitrate solution, 0.2 mol/l aqueous manganese nitrate solution and 4.8 mol/l aqueous ammonia solution were prepared. These solutions were simultaneously fed each at a rate of 0.5 ml/min into the reaction vessel 28 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring to effect rapid and uniform mixing, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable, the suspension in the vessel containing particles of nickel hydroxide containing manganese as solid solution grown to an average particle diameter of 12 μm was fed at an average rate of 2.0 ml/min into the reaction vessel 29. Simultaneously with the suspension, a 2.2 mol/l aqueous nickel nitrate solution and 0.2 mol/l aqueous aluminum nitrate solution were fed each at an average rate of 0.5 ml/min into the reaction vessel 29 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.5±0.2. After the conditions in the reaction vessel had become stable, the suspension in the vessel containing particles having an inner layer comprising nickel hydroxide containing manganese as solid solution and a surface layer comprising nickel hydroxide containing aluminum as solid solution, grown to an average particle diameter of 12.5 μm, was fed at an average rate of 3.5 ml/min into the reaction vessel 30. Simultaneously with the suspension, a 2.2 mol/l aqueous nickel nitrate solution and 0.2 mol/l aqueous calcium nitrate solution were fed each at an average rate of 0.5 ml/min into the reaction vessel 30 and, while the inner temperature of the vessel being kept constant at 50° C. and with stirring, a 4.8 mol/l aqueous sodium hydroxide solution was added at an average rate of 0.5 ml/min so as to keep the pH value in the reaction vessel within the range of 12.0±0.2. After the conditions in the reaction vessel had become stable, the suspension in the reaction vessel was made to overflow from the upper part of the vessel to collect samples continually. The suspension thus obtained was centrifuged, the supernatant was replaced with deionized water, the resulting sediment was subjected to in-liquid classification to remove minute crystals of oxides comprising mainly Ni and containing Ca throughout the inside formed in the reaction vessel 30, and then washed with water and dried to obtain a powder with an average particle diameter of 12.7 μm.

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

aluminum nitrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

metal oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Ni+2:2].[OH-].[Mn:4].[Al].[Ca].[OH-].[Na+].[N+:9]([O-:12])([O-:11])=[O:10].[Ni+2].[N+:14]([O-:17])([O-:16])=[O:15].[N+:18]([O-:21])([O-:20])=[O:19].[Al+3].[N+:23]([O-:26])([O-:25])=[O:24].[N+:27]([O-])([O-])=O.[N+]([O-])([O-])=O.[Ca+2].[N+]([O-])([O-])=O>O>[N+:9]([O-:12])([O-:11])=[O:10].[Ni+2:2].[N+:14]([O-:17])([O-:16])=[O:15].[N+:18]([O-:21])([O-:20])=[O:19].[Mn+2:4].[N+:23]([O-:26])([O-:25])=[O:24].[NH3:27] |f:0.1.2,6.7,8.9.10,11.12.13.14,15.16.17,19.20.21,22.23.24|

|

Inputs

Step One

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ni+2].[OH-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mn]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

|

Step Six

|

Name

|

aluminum nitrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ni+2].[OH-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mn]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ni+2].[OH-]

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 16

[Compound]

|

Name

|

metal oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ni+2].[OH-]

|

Step 19

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mn]

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ni+2].[OH-]

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Step 22

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ni+2].[OH-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

With the object of obtaining active material particles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

3 or more reaction-deposition vessels

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in respective reaction-deposition stages

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

that shown in FIG. 4 comprising three reaction-deposition vessels 28, 29 and 30

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being kept constant at 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being kept constant at 50° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the suspension in the vessel containing particles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being kept constant at 50° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect samples continually

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension thus obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove minute crystals of oxides comprising mainly Ni

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing Ca throughout the inside

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed in the reaction vessel 30

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a powder with an average particle diameter of 12.7 μm

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |